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[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B3149919 Get Quote

Welcome to the technical support center for experiments involving 2-(Trifluoromethyl)-

triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug

development professionals to provide in-depth troubleshooting advice and answers to

frequently asked questions. As Senior Application Scientists, our goal is to combine technical

accuracy with practical, field-proven insights to help you overcome common challenges in your

synthetic and medicinal chemistry endeavors.

Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with 2-

(Trifluoromethyl)-triazolo[1,5-a]pyrazine and related derivatives.

Q1: What is the typical stability of the 2-
(Trifluoromethyl)-triazolo[1,5-a]pyrazine core?
The 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine scaffold is generally stable under a

variety of reaction conditions due to its aromatic and electron-deficient nature.[1] The

trifluoromethyl group enhances the stability of the heterocyclic system. However, strong

nucleophilic attack or harsh acidic or basic conditions at elevated temperatures should be

approached with caution, as with many nitrogen-rich heterocyclic systems.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b3149919?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122397/
https://www.researchgate.net/publication/229195894_Application_of_the_aza-Wittig_reaction_to_the_synthesis_of_pyrazinothienotriazolopyrimidinones_a_new_tetracyclic_ring_system
https://pmc.ncbi.nlm.nih.gov/articles/PMC10708386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122397/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3149919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q2: What are the key starting materials for the synthesis
of the 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine core?
A common synthetic route involves the cyclization of a suitably functionalized pyrazine

precursor. One established method starts with the reaction of ethyl trifluoroacetate and

hydrazine hydrate to form trifluoroacetohydrazide.[3] This intermediate is then reacted with

chloroacetyl chloride and subsequently cyclized to form the triazolopyrazine ring system.[3]

Q3: Which positions on the triazolopyrazine ring are
most reactive for functionalization?
The reactivity of the triazolopyrazine ring is influenced by the electron-withdrawing

trifluoromethyl group and the nitrogen atoms within the fused ring system. Electrophilic

substitution is generally difficult. However, the pyrazine ring can be functionalized, often at the

5- and 8-positions, through nucleophilic aromatic substitution (SNAr) if a suitable leaving group

(e.g., a halogen) is present. Palladium-catalyzed cross-coupling reactions are also a powerful

tool for functionalizing the core.[1][4]

Q4: What are the expected 1H and 13C NMR chemical
shifts for the parent 2-(Trifluoromethyl)-triazolo[1,5-
a]pyrazine?
While specific shifts can vary with solvent, typical 1H NMR spectra will show signals for the

pyrazine ring protons. The trifluoromethyl group will appear as a quartet in the 13C NMR

spectrum due to coupling with the fluorine atoms. Spectroscopic data for this compound and its

derivatives can be found in various chemical databases and publications.[5]

Q5: Are there any specific safety precautions for
working with trifluoromethylated compounds?
Trifluoromethylated compounds are generally stable. However, standard laboratory safety

practices should always be followed. This includes working in a well-ventilated fume hood,

wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and

gloves. For specific handling and safety information, always refer to the Safety Data Sheet

(SDS) for the particular compound you are using.[6]
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Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges you may

encounter.

Guide 1: Low Yield in the Synthesis of the
Triazolopyrazine Core
A common method for synthesizing the triazolopyrazine core involves the cyclization of an

intermediate derived from trifluoroacetohydrazide.[3] Low yields in this multi-step process can

be frustrating.

Problem: Low yield in the final cyclization step to form the 3-
(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine scaffold.
This step often involves dehydration and ring closure, which can be sensitive to reaction

conditions.

Causality and Troubleshooting Steps:

Incomplete Dehydration: The cyclization step often requires a strong dehydrating agent like

phosphorus oxychloride (POCl3).[3] If the reaction is incomplete, you may isolate the

uncyclized intermediate.

Solution: Ensure the POCl3 is fresh and has not been hydrolyzed by atmospheric

moisture. Consider increasing the reaction temperature or time. However, be cautious of

potential side reactions at higher temperatures.

Suboptimal Reaction Temperature: The cyclization may have a specific temperature

optimum.

Solution: Perform small-scale experiments to screen a range of temperatures (e.g., from

room temperature to reflux) to find the optimal condition for your specific substrate.

Presence of Moisture: Any moisture in the reaction will consume the dehydrating agent and

hinder the cyclization.
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Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Incorrect Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction or the

formation of side products.

Solution: Carefully check the stoichiometry of your reagents, particularly the dehydrating

agent.

Guide 2: Challenges in Palladium-Catalyzed Cross-
Coupling Reactions
Functionalization of the triazolopyrazine core often employs palladium-catalyzed cross-coupling

reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.[7][8] The electron-

deficient nature of the triazolopyrazine ring can present unique challenges.

Problem: Low to no conversion in a Buchwald-Hartwig amination with
a halogenated 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
This is a common issue when working with electron-deficient heterocycles.[9]

Causality and Troubleshooting Steps:

Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture.[10]

Additionally, nitrogen-containing heterocycles can sometimes act as catalyst poisons.

Solution: Ensure the reaction is performed under a strict inert atmosphere. Use degassed

solvents. Consider using a pre-catalyst that is more resistant to deactivation. The choice of

ligand is also critical; bulky, electron-rich phosphine ligands like XPhos or SPhos can

improve catalyst stability and activity.[11]

Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle, influencing

both the oxidative addition and reductive elimination steps.[11]

Solution: Screen a variety of ligands. For electron-deficient heterocycles, bulky

biarylphosphine ligands are often a good starting point.[12]
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Incorrect Base: The choice of base is critical for the deprotonation of the amine and for the

overall efficiency of the catalytic cycle.[8]

Solution: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are commonly

used.[8] The choice of base can also depend on the specific amine and aryl halide used. A

weaker base like K2CO3 or Cs2CO3 may be necessary for substrates with base-sensitive

functional groups, though this may require higher temperatures or longer reaction times.

Low Reaction Temperature: Some Buchwald-Hartwig reactions require elevated

temperatures to proceed at a reasonable rate.

Solution: If the reaction is sluggish at lower temperatures, gradually increase the

temperature while monitoring for product formation and potential decomposition.

Troubleshooting Workflow for Buchwald-Hartwig Amination
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Caption: A decision tree for troubleshooting low conversion in Buchwald-Hartwig amination

reactions.

Guide 3: Purification and Characterization Issues
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The unique properties of fluorinated heterocyclic compounds can sometimes make purification

and characterization challenging.

Problem: Difficulty in purifying the final 2-(Trifluoromethyl)-
triazolo[1,5-a]pyrazine derivative.
Fluorinated compounds can have unique solubility and chromatographic behavior.

Causality and Troubleshooting Steps:

Co-elution with Impurities in Column Chromatography: The polarity of your product may be

very similar to that of a starting material or a side product, making separation by silica gel

chromatography difficult.

Solution:

Solvent System Optimization: Systematically screen different solvent systems with

varying polarities and compositions (e.g., hexane/ethyl acetate,

dichloromethane/methanol).

Alternative Stationary Phases: Consider using a different stationary phase, such as

alumina or reverse-phase silica (C18).

Preparative HPLC: For difficult separations, preparative High-Performance Liquid

Chromatography (HPLC) can provide much higher resolution.[13]

Residual Palladium Catalyst: Removing residual palladium from the final product can be

challenging, especially with nitrogen-containing compounds that can chelate the metal.

Solution:

Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating

agent like EDTA or thiourea can help remove palladium.

Scavenger Resins: There are commercially available scavenger resins specifically

designed to bind and remove residual palladium.
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Filtration through Celite or Silica: Sometimes, simply filtering the reaction mixture

through a plug of celite or silica gel can remove a significant portion of the palladium

catalyst.

Ambiguous NMR Spectra: The presence of the trifluoromethyl group can complicate NMR

spectra due to C-F and H-F coupling.

Solution:

19F NMR: Run a 19F NMR spectrum. This will give you a clear signal for the

trifluoromethyl group and can help confirm its presence and electronic environment.

2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC

(Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously

assigning the signals in your 1H and 13C NMR spectra.[1]

Table 1: Common Purification Techniques for Fluorinated Heterocycles
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Technique Stationary Phase
Mobile Phase
Examples

Best For

Normal-Phase

Chromatography
Silica Gel

Hexane/Ethyl Acetate,

Dichloromethane/Met

hanol

Separating

compounds with

different polarities.

Reverse-Phase

Chromatography
C18 Silica

Acetonitrile/Water,

Methanol/Water

Separating

compounds based on

hydrophobicity. Often

useful for polar

compounds.

Alumina

Chromatography

Alumina (basic,

neutral, or acidic)

Similar to normal-

phase

Separating

compounds that are

sensitive to the acidic

nature of silica gel.

Preparative HPLC
C18 or other

specialized columns

Acetonitrile/Water with

TFA or formic acid

High-resolution

separation of complex

mixtures or closely

eluting compounds.

[13]

Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig
Amination of a Halogenated 2-(Trifluoromethyl)-
triazolo[1,5-a]pyrazine
This protocol is a general starting point and may require optimization for specific substrates.

Reaction Setup: To an oven-dried reaction vessel, add the halogenated 2-(trifluoromethyl)-

triazolo[1,5-a]pyrazine (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g.,

Pd2(dba)3, 2 mol %), the phosphine ligand (e.g., XPhos, 4 mol %), and the base (e.g., NaOt-

Bu, 1.4 equiv).
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Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen)

three times.

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for

the required time (monitor by TLC or LC-MS).

Workup: Cool the reaction to room temperature and quench with water. Extract the product

with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel.
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Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[11]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b3149919?utm_src=pdf-body-img
https://www.youtube.com/watch?v=E0lN6_iEQvI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3149919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. [Link][1][4][14]
Application of the aza-Wittig reaction to the synthesis of pyrazinothienotriazolopyrimidinones:
a new tetracyclic ring system.
2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine: Properties, Applications, Safety Data &
Supplier Info. Pipzine Chemicals. [Link]
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
Buchwald–Hartwig amin
Fused pyridines by a tandem aza-Wittig / heterocyclization strategy: Synthesis of 1,2,4-
triazolo[1,5-a]pyridines and pyrido[1,2-b][1][2][3]triazines.
Photoredox catalysis leading to triazolo-quinoxalinones at room temperature: selectivity of
the rate determining step. Organic & Biomolecular Chemistry. [Link]
Aza-Wittig Reaction.
Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling
Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
Buchwald-Hartwig Amin
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of
Heterocyclic Compounds.
Catalytic Wittig and aza-Wittig reactions. The Beilstein Journal of Organic Chemistry. [Link]
Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists.
Bioorganic & Medicinal Chemistry Letters. [Link]
Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their
Anti-Cancer Studies.
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst
reduction design. Organic Chemistry Frontiers. [Link]
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
Process for the preparation of fluorinated heterocyclic compounds.
Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling
Using Chloroarenes and Nitroarenes.
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An
extensive review.
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
[Link]
Synthesis, Molecular Docking Studies and In Vitro Antimicrobial Evaluation of Peptide Linked
Trifluoromethyl Triazolo-Pyrazine Derivatives.
Synthesis of new triazolopyrazine antimalarial compounds. PubMed. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3149919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An
extensive review. Arabian Journal of Chemistry. [Link]
Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes.
Synthesis of New Triazolopyrazine Antimalarial Compounds.
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic
2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE. CHEMFISH TOKYO
CO.,LTD. [Link]
Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][7]tetrazines and investigation of their fungist
2-(Dichloromethyl)pyrazolo[1,5-a][1][6][7]triazines: synthesis and anticancer activity.
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. ChemMedChem. [Link]
Fluorinated Heterocycles.
Recent Advances of Dicyanopyrazine (DPZ)
Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for
Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies
Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry. [Link]
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]
s-Triazolopyrazines. Journal of the Chemical Society C: Organic. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

4. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. 2-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRAZINE(681249-56-9) 1H NMR
[m.chemicalbook.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b3149919?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122397/
https://www.researchgate.net/publication/229195894_Application_of_the_aza-Wittig_reaction_to_the_synthesis_of_pyrazinothienotriazolopyrimidinones_a_new_tetracyclic_ring_system
https://pmc.ncbi.nlm.nih.gov/articles/PMC10708386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10708386/
https://pubmed.ncbi.nlm.nih.gov/33919319/
https://pubmed.ncbi.nlm.nih.gov/33919319/
https://m.chemicalbook.com/SpectrumEN_681249-56-9_HNMR.htm
https://m.chemicalbook.com/SpectrumEN_681249-56-9_HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3149919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine: Properties, Applications, Safety Data &
Supplier Info | China Manufacturer [pipzine-chem.com]

7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

8. chem.libretexts.org [chem.libretexts.org]

9. pdf.benchchem.com [pdf.benchchem.com]

10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-
catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

11. youtube.com [youtube.com]

12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

13. Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for
Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies
Reveal New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: 2-(Trifluoromethyl)-
triazolo[1,5-a]pyrazine Experiments]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3149919#troubleshooting-2-trifluoromethyl-triazolo-1-
5-a-pyrazine-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.pipzine-chem.com/products/pyrazine/2-trifluoromethyl-1-2-4-triazolo-1-5-a-pyrazine.html
https://www.pipzine-chem.com/products/pyrazine/2-trifluoromethyl-1-2-4-triazolo-1-5-a-pyrazine.html
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://pdf.benchchem.com/11/Troubleshooting_common_issues_in_palladium_catalyzed_cross_coupling_reactions.pdf
https://pubs.rsc.org/en/content/articlelanding/2025/qo/d4qo02335h
https://pubs.rsc.org/en/content/articlelanding/2025/qo/d4qo02335h
https://www.youtube.com/watch?v=E0lN6_iEQvI
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9841533/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9841533/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9841533/
https://www.benchchem.com/product/b3149919#troubleshooting-2-trifluoromethyl-triazolo-1-5-a-pyrazine-experiments
https://www.benchchem.com/product/b3149919#troubleshooting-2-trifluoromethyl-triazolo-1-5-a-pyrazine-experiments
https://www.benchchem.com/product/b3149919#troubleshooting-2-trifluoromethyl-triazolo-1-5-a-pyrazine-experiments
https://www.benchchem.com/product/b3149919#troubleshooting-2-trifluoromethyl-triazolo-1-5-a-pyrazine-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3149919?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3149919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3149919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

